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Executive Summary

Swietenine, a prominent tetranortriterpenoid isolated from the seeds of Swietenia macrophylla

King (Meliaceae), is a compound of significant interest for its therapeutic potential, particularly

in managing diabetes and its complications.[1][2][3] As with any potential therapeutic agent, a

thorough understanding of its toxicological profile is paramount for safe and effective drug

development. This technical guide provides a comprehensive overview of the existing

toxicological data on Swietenine and its source material, S. macrophylla seeds. The available

evidence from in vivo acute toxicity studies in rodent models suggests a low systemic toxicity

profile, with a high lethal dose (LD50) exceeding 2000 mg/kg for the seed extract.[1] However,

in vitro studies reveal dose-dependent cytotoxicity against various cell lines, with more

pronounced effects observed in cancer cells. Mechanistic studies have primarily elucidated

Swietenine's therapeutic actions, including the activation of the cytoprotective AKT/Nrf2/HO-1

signaling pathway and the down-regulation of the pro-inflammatory NF-κB pathway.[4][5] This

guide consolidates quantitative data, details key experimental protocols, and visualizes critical

workflows and pathways to serve as a foundational resource for researchers. It also highlights

significant data gaps, notably the absence of chronic toxicity and genotoxicity studies,

underscoring the need for further investigation to establish a complete safety profile for

Swietenine.
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The assessment of systemic toxicity through in vivo models is a critical first step in evaluating

the safety of a new chemical entity. Studies on Swietenine and its source material have

primarily focused on acute oral toxicity.

Acute Oral Toxicity
Acute toxicity studies on the seeds of Swietenia macrophylla (SMS), from which Swietenine is

derived, have been conducted in rodent models. A key study administered a single oral dose of

2 g/kg body weight (bw) of SMS to Sprague Dawley rats.[6][7] Over a 14-day observation

period, the study reported no mortalities, signs of toxicity, or significant alterations in the

general behavior of the animals.[6][7] Furthermore, there were no significant changes in body

weight, food and water consumption, relative organ weights, or key hematological and

biochemical parameters compared to the control group.[6][7] Histopathological examination of

vital organs, including the liver, kidneys, and lungs, revealed no significant architectural

changes.[6][8] The study concluded that the LD50 for the seed extract is greater than 2000

mg/kg, and the rat dose of 2 g/kg bw is equivalent to a human dose of 325 mg/kg bw,

suggesting a wide safety margin for acute exposure.[1][6] Another study on the ethyl acetate

fraction of the seed extract at a dose of 2 g/kg bw in mice also reported no morbidity or

mortality over 14 days.[9][10] Purified Swietenine has been reported to be non-toxic at its

therapeutic doses of 25 and 50 mg/kg in animal models.[1]

Table 1: Summary of In Vivo Acute Toxicity Data
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Test
Substance

Species/Str
ain

Dose
Route of
Administrat
ion

Observatio
n Period

Key
Findings &
LD50

Swietenia

macrophylla

Seed Powder

Rat (Sprague

Dawley)
2 g/kg bw Oral 14 Days

No mortality

or signs of

toxicity

observed.[6]

[7][8]

Swietenia

macrophylla

Seed Extract

Not Specified >2000 mg/kg Not Specified Not Specified
LD50 > 2000

mg/kg.[1]

Ethyl Acetate

Fraction of S.

macrophylla

Seed

Mouse

(Balb/c)
2 g/kg bw Oral 14 Days

No mortality

or morbidity

observed.[9]

[10]

Swietenine

(Purified)
Rat

25 mg/kg &

50 mg/kg
Oral Not Specified

Reported as

non-toxic at

these

therapeutic

doses.[1][3]

Sub-acute and Chronic Toxicity
A comprehensive review of the available literature indicates a significant data gap in the sub-

acute and chronic toxicological evaluation of Swietenine and S. macrophylla extracts.[9] Long-

term studies are essential to determine the potential for cumulative toxicity and to establish a

No-Observed-Adverse-Effect Level (NOAEL) for repeated dosing, which is critical for

developing drugs intended for chronic use.

Experimental Protocols & Workflows
Standardized protocols are crucial for the reproducibility and reliability of toxicological data. The

following sections detail the methodologies used in the key cited studies.
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Protocol: Acute Oral Toxicity in Rodents
This protocol is based on the methodology described for the acute toxicity testing of S.

macrophylla seeds in Sprague Dawley rats, which aligns with general principles of OECD

guideline 425.[6][7]

Test Animals: Healthy, young adult (8-week old) male and female Sprague Dawley rats,

acclimatized for at least one week before the study.

Housing: Housed in standard conditions with controlled temperature and a 12-hour light/dark

cycle, with ad libitum access to standard pellet diet and water.

Groups: A minimum of two groups: a control group receiving the vehicle (e.g., olive oil) and a

treatment group.

Dose Administration: The test substance (S. macrophylla seed powder) is suspended in the

vehicle and administered as a single oral gavage at a dose of 2 g/kg bw. Animals are fasted

overnight prior to dosing.

Observation Period: Animals are observed for 14 consecutive days.

Parameters Monitored:

Mortality and Clinical Signs: Observed continuously for the first few hours post-dosing and

daily thereafter for any signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).

Body Weight: Recorded on Day 0 (prior to dosing), Day 7, and Day 14.

Food and Water Intake: Monitored weekly.

Necropsy and Histopathology: At the end of the 14-day period, all animals are euthanized.

A complete necropsy is performed, and the relative weights of vital organs (liver, kidneys,

heart, lungs, spleen, etc.) are calculated. Organs are preserved in 10% neutral buffered

formalin for histopathological examination.

Hematology and Clinical Biochemistry: Blood samples are collected for analysis of

hematological parameters (e.g., RBC, WBC, hemoglobin) and biochemical markers of

organ function (e.g., ALT, AST for liver; BUN, creatinine for kidney).
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Diagram 1: General workflow for in vivo acute oral toxicity testing.
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In vitro assays using cell cultures are fundamental for high-throughput screening and for

elucidating mechanisms of toxicity at the cellular level.

Cytotoxicity
The cytotoxic potential of Swietenine and S. macrophylla extracts has been evaluated against

a panel of cell lines. The results indicate that the cytotoxicity is dependent on the type of

extract, the concentration, and the cell line used. Non-polar extracts (chloroform, ethyl acetate,

hexane) of S. macrophylla seeds were found to be more cytotoxic to HepG2 human liver

cancer cells than more polar extracts (ethanol, methanol).[9] The ethyl acetate fraction

exhibited an IC50 value of 35.5 µg/mL against HCT-116 colon carcinoma cells.[11]

Several limonoid compounds isolated from the seeds, including swietenolide and swietenine
acetate, demonstrated hepatotoxic effects towards the HuH-7 human liver cancer cell line, with

IC50 values ranging from 68 to 116 µM.[9] Purified Swietenine itself was found to be cytotoxic

to RAW 264.7 murine macrophage cells at concentrations above 25 µM.[4] Conversely, a

saponin isolated from the seeds showed much lower toxicity against 3T3-L1 pre-adipocytes

(IC50: 148.90 µg/mL) and RAW 264.7 cells (IC50: 84.78 µg/mL), suggesting a better safety

profile for this specific compound in these cell lines.[12]

Table 2: Summary of In Vitro Cytotoxicity Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.benchchem.com/product/b1256064?utm_src=pdf-body
https://medic.upm.edu.my/upload/dokumen/2023110812165602_2022_1366.pdf
https://academicjournals.org/journal/JMPR/article-full-text-pdf/5C6A11016968
https://www.benchchem.com/product/b1256064?utm_src=pdf-body
https://medic.upm.edu.my/upload/dokumen/2023110812165602_2022_1366.pdf
https://www.benchchem.com/product/b1256064?utm_src=pdf-body
https://www.researchgate.net/publication/348145220_Studies_on_the_mechanism_of_anti-inflammatory_action_of_swietenine_a_tetranortriterpenoid_isolated_from_Swietenia_macrophylla_seeds
https://www.myfoodresearch.com/uploads/8/4/8/5/84855864/_1__fr-icfse-7_yudhani.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test
Substance

Cell Line Assay
Incubation
Time

IC50 / LC50
Value

S. macrophylla

Ethyl Acetate

Fraction

HCT 116 (Colon

Carcinoma)
MTT 72 h 35.5 µg/mL[11]

Swietenolide
HuH-7 (Human

Liver Cancer)
Not Specified Not Specified 68 µM[9]

Swietenine

Acetate

HuH-7 (Human

Liver Cancer)
Not Specified Not Specified 83 µM[9]

Swietenine

RAW 264.7

(Murine

Macrophage)

MTT Not Specified
Cytotoxic at >25

µM[4]

Saponin Isolate

from S.

macrophylla

3T3-L1 (Pre-

adipocyte)
MTT 24 h

148.90

µg/mL[12]

Saponin Isolate

from S.

macrophylla

RAW 264.7

(Murine

Macrophage)

MTT 24 h 84.78 µg/mL[12]

S. macrophylla

Leaves Ethanol

Extract

Brine Shrimp

Nauplii

Brine Shrimp

Lethality
24 h

< 500 µg/mL

(Considered

toxic)[13]

Genotoxicity
There is currently no available data from specific genotoxicity assays, such as the Ames test,

micronucleus assay, or chromosomal aberration test, for Swietenine. This represents a critical

gap in its toxicological profile, as genotoxicity assessment is a regulatory requirement for new

drug candidates.

Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability and is a standard tool for

cytotoxicity screening.[9][11]
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Cell Culture: Cells (e.g., HepG2, HCT 116) are seeded into 96-well plates at an appropriate

density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

Treatment: The following day, the culture medium is replaced with fresh medium containing

various concentrations of the test substance (Swietenine or extract), a vehicle control (e.g.,

DMSO), and a positive control.

Incubation: Cells are incubated with the test substance for a defined period (e.g., 24, 48, or

72 hours).

MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate

is incubated for another 2-4 hours.

Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow

MTT to a purple formazan precipitate. A solubilizing agent (e.g., DMSO or acidified

isopropanol) is then added to dissolve the formazan crystals.

Data Acquisition: The absorbance of the resulting purple solution is measured using a

microplate reader at a specific wavelength (typically ~570 nm). Cell viability is expressed as

a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration

that inhibits 50% of cell growth) is calculated from the dose-response curve.
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Diagram 2: Standard workflow for in vitro cytotoxicity screening using the MTT assay.
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Mechanistic Insights: Signaling Pathways
Understanding the molecular pathways modulated by a compound is crucial for interpreting

toxicological data. For Swietenine, the identified pathways are largely associated with its

therapeutic, cytoprotective, and anti-inflammatory effects rather than overt toxicity.

Nrf2-Mediated Cytoprotection and Antioxidant Response
Multiple studies have shown that Swietenine exerts a protective effect against oxidative stress

by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][14] Nrf2

is a master regulator of the antioxidant response. Under basal conditions, it is kept inactive in

the cytoplasm. Upon activation by compounds like Swietenine, Nrf2 translocates to the

nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of

various cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone

Dehydrogenase 1 (NQO1).[4][14] Studies show that Swietenine's activation of this pathway is

mediated, at least in part, through the upstream AKT signaling cascade.[5][15] This mechanism

underlies its protective effect in models of nonalcoholic fatty liver disease and oxidative cell

injury.[5][14]
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Diagram 3: Swietenine's activation of the cytoprotective AKT/Nrf2/HO-1 pathway.
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Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of many diseases. Swietenine has demonstrated anti-

inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4]

In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB dimer is released

from its inhibitor, IκBα, and translocates to the nucleus to promote the expression of pro-

inflammatory cytokines (e.g., TNF-α, IL-6). Swietenine has been shown to down-regulate

these mediators by interfering with the NF-κB activation process.[4] Further studies show it

regulates the NF-κB/NLRP3/Caspase-1 signaling pathway, which is crucial in the inflammatory

response associated with diabetic nephropathy.[16][17]

Inflammatory Stimulus
(e.g., LPS)

IκBα Degradation

NF-κB Release
& Translocation

Pro-inflammatory
Gene Expression

(TNF-α, IL-6)

Swietenine

Inhibits

Click to download full resolution via product page

Diagram 4: Swietenine's inhibitory effect on the NF-κB inflammatory pathway.
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Conclusion and Future Directions
The current body of evidence suggests that Swietenine has a favorable acute toxicity profile in

vivo, with no adverse effects observed at high single doses in rodent models. However, its in

vitro cytotoxicity, particularly in cancer cell lines and with non-polar extracts of its source

material, warrants careful consideration for dose and formulation development. The

compound's interaction with key cytoprotective and anti-inflammatory pathways, such as Nrf2

and NF-κB, provides a mechanistic basis for its therapeutic potential and suggests a targeted

biological activity rather than indiscriminate toxicity.

Significant gaps in the toxicological data remain. To advance Swietenine as a viable clinical

candidate, future research must prioritize:

Sub-acute and Chronic Toxicity Studies: To evaluate the effects of long-term, repeated

administration.

Genotoxicity Assays: To assess the potential for DNA damage and mutagenesis.

Reproductive and Developmental Toxicity Studies: To determine any effects on fertility and

embryonic development.

Pharmacokinetic and ADME Studies: To understand the absorption, distribution, metabolism,

and excretion of Swietenine, which is crucial for bridging preclinical and clinical dosing.

Addressing these areas will provide the comprehensive safety profile required by regulatory

agencies and enable the full therapeutic potential of Swietenine to be explored responsibly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b1256064?utm_src=pdf-body
https://www.benchchem.com/product/b1256064?utm_src=pdf-body
https://www.benchchem.com/product/b1256064?utm_src=pdf-body
https://www.benchchem.com/product/b1256064?utm_src=pdf-body
https://www.benchchem.com/product/b1256064?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/232052427_Evaluation_of_antidiabetic_activity_of_the_seeds_of_Swietenia_macrophylla_in_diabetic_rats
https://www.researchgate.net/publication/24037521_Swietenine_A_potential_oral_hypoglycemic_from_Swietenia_macrophylla_seed
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Swietenine: a potential oral hypoglycemic from Swietenia macrophylla seed - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Swietenine inhibited oxidative stress through AKT/Nrf2/HO-1 signal pathways and the
liver-protective effect in T2DM mice: In vivo and in vitro study - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Acute oral toxicity studies of Swietenia macrophylla seeds in Sprague Dawley rats -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. Acute oral toxicity studies of Swietenia macrophylla seeds in Sprague Dawley rats - PMC
[pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. medic.upm.edu.my [medic.upm.edu.my]

10. researchgate.net [researchgate.net]

11. academicjournals.org [academicjournals.org]

12. myfoodresearch.com [myfoodresearch.com]

13. jtim.tums.ac.ir [jtim.tums.ac.ir]

14. Swietenine Alleviates Nonalcoholic Fatty Liver Disease in Diabetic Mice via Lipogenesis
Inhibition and Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. researchgate.net [researchgate.net]

17. Natural swietenine attenuates diabetic nephropathy by regulating the NF-
κB/NLRP3/Caspase-1 signaling pathways: In vivo and in vitro study - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Toxicological Profile of Swietenine: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1256064#toxicological-screening-of-swietenine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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